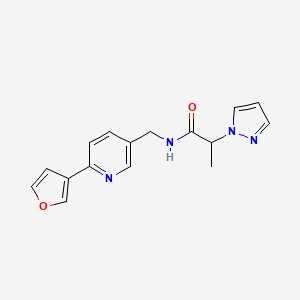

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

Description

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-12(20-7-2-6-19-20)16(21)18-10-13-3-4-15(17-9-13)14-5-8-22-11-14/h2-9,11-12H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFRMMBXRXIYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CN=C(C=C1)C2=COC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-yl-pyridine intermediate, which is then subjected to a series of reactions to introduce the pyrazole and propanamide groups. Key steps may include:

Formation of the furan-3-yl-pyridine intermediate: This can be achieved through a Suzuki coupling reaction between a furan-3-boronic acid and a halogenated pyridine derivative.

Introduction of the pyrazole ring: This step often involves a condensation reaction between the furan-3-yl-pyridine intermediate and a hydrazine derivative to form the pyrazole ring.

Formation of the propanamide group: The final step typically involves the acylation of the pyrazole-containing intermediate with a suitable acylating agent, such as propanoyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide has the following chemical properties:

- Molecular Formula : C16H16N4O

- Molecular Weight : 296.32 g/mol

- Structure : The compound features a furan ring and a pyridine moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyridine and furan have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study:

A derivative of this compound was tested against breast cancer cell lines, demonstrating significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism involved the activation of apoptotic pathways and inhibition of angiogenesis.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Case Study:

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema, highlighting its potential as an anti-inflammatory agent.

Enzyme Inhibition

The compound has been identified as an inhibitor of various enzymes involved in metabolic pathways. For instance, it shows inhibitory activity against plasma kallikrein, which plays a role in the coagulation cascade and is implicated in several diseases .

Mechanism:

By binding to the active site of plasma kallikrein, it prevents the conversion of prekallikrein to kallikrein, thereby modulating blood pressure and inflammation.

Receptor Binding Affinity

Studies have evaluated the binding affinity of this compound to various receptors, including melatonin receptors. It has shown selective binding to MT(2) receptors over MT(1), suggesting potential applications in sleep disorders and circadian rhythm regulation .

Potential Therapeutic Uses

Given its diverse pharmacological activities, this compound holds promise for therapeutic applications in:

- Cancer Treatment : As an adjunct therapy for various cancers.

- Chronic Inflammatory Diseases : Such as rheumatoid arthritis and inflammatory bowel disease.

- Neurological Disorders : Potential use in managing sleep disorders due to its interaction with melatonin receptors.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related molecules from patent literature and crystallographic studies. Key differences in substituents, physicochemical properties, and synthetic approaches are highlighted.

Substituent Effects on Core Heterocycles

Target Compound

- Core : Pyridine (6-furan-3-yl, 3-methyl-propanamide).

- Key Substituents: Furan (electron-rich oxygen heterocycle), 1H-pyrazol-1-yl (hydrogen-bond donor/acceptor).

Compound 617 ()

- Core : Pyrazole (3-chloro, 1-pyridin-3-yl).

- Key Substituents : Chloro (electron-withdrawing), propargyl (alkyne for click chemistry), methylsulfonyl (polar, metabolic stability enhancer).

- Comparison : The pyrazole core in Compound 617 differs from the pyridine in the target compound. Chloro and sulfonyl groups may confer greater metabolic stability but reduce solubility compared to the furan and pyrazole in the target.

Trifluoromethyl-Substituted Pyridine Derivative ()

- Core : Pyridine (6-trifluoromethyl).

- Comparison : The trifluoromethyl group enhances lipophilicity (logP) compared to the furan in the target compound. The HPLC retention time of 0.88 minutes () suggests higher polarity than typical lipophilic trifluoromethyl compounds, possibly due to the carboxylic ester.

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ()

- Core : Pyridazine (aromatic, two adjacent nitrogen atoms).

- Key Substituents : Phenyl (hydrophobic), pyrazole (similar to target compound).

- Comparison : The pyridazine core increases polarity and hydrogen-bonding capacity versus pyridine. The absence of an amide chain may reduce bioavailability compared to the target compound.

Physicochemical and Pharmacokinetic Implications

Molecular Weight and Solubility

Metabolic Stability

- The furan in the target compound may undergo oxidative metabolism, whereas trifluoromethyl groups () resist oxidation. The propargyl group in Compound 617 () could lead to reactive metabolites.

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a pyrazole group. Its molecular formula can be represented as follows:

This unique combination of heterocycles contributes to its diverse biological activities.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives have been shown to inhibit the replication of viruses such as the respiratory syncytial virus (RSV) and Hepatitis C virus (HCV) at micromolar concentrations. The effective concentration (EC50) values for these compounds ranged from 5 to 28 μM, demonstrating significant antiviral potential compared to established antiviral agents like ribavirin .

Androgen Receptor Modulation

The compound has also been studied for its effects on androgen receptors. It acts as a selective androgen receptor degrader (SARD), which means it can selectively degrade androgen receptors rather than merely antagonizing them. This mechanism is particularly valuable in treating hormone-dependent cancers such as prostate cancer. In vitro studies have shown that compounds with similar structures exhibit high binding affinity to androgen receptors, leading to effective inhibition of receptor activity and subsequent cancer cell proliferation .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess:

- Cytotoxicity : The compound showed low cytotoxicity in various cell lines, indicating a favorable safety profile.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(furan-pyridine) | HeLa | 25 |

| N-(furan-pyridine) | PC3 | 30 |

In Vivo Studies

Preclinical models have demonstrated the efficacy of this compound in reducing tumor growth in xenograft models of prostate cancer. The compound exhibited significant tumor regression compared to control groups treated with placebo or standard therapies like enzalutamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.